Cas no 2229610-86-8 (2-hydroxy-3-methyl-3-3-(propan-2-yl)phenylbutanoic acid)
2-hydroxy-3-methyl-3-3-(propan-2-yl)phenylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-3-methyl-3-3-(propan-2-yl)phenylbutanoic acid
- 2229610-86-8
- EN300-1750765
- 2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid
-
- Inchi: 1S/C14H20O3/c1-9(2)10-6-5-7-11(8-10)14(3,4)12(15)13(16)17/h5-9,12,15H,1-4H3,(H,16,17)
- InChI Key: DWUGUENQYHQAKN-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C(C)(C)C1C=CC=C(C(C)C)C=1
Computed Properties
- Exact Mass: 236.14124450g/mol
- Monoisotopic Mass: 236.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 57.5Ų
2-hydroxy-3-methyl-3-3-(propan-2-yl)phenylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1750765-0.05g |
2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid |
2229610-86-8 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1750765-0.1g |
2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid |
2229610-86-8 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1750765-0.25g |
2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid |
2229610-86-8 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1750765-0.5g |
2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid |
2229610-86-8 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1750765-1.0g |
2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid |
2229610-86-8 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1750765-2.5g |
2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid |
2229610-86-8 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1750765-5.0g |
2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid |
2229610-86-8 | 5g |
$4349.0 | 2023-06-03 | ||
| Enamine | EN300-1750765-10.0g |
2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid |
2229610-86-8 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1750765-1g |
2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid |
2229610-86-8 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1750765-5g |
2-hydroxy-3-methyl-3-[3-(propan-2-yl)phenyl]butanoic acid |
2229610-86-8 | 5g |
$4349.0 | 2023-09-20 |
2-hydroxy-3-methyl-3-3-(propan-2-yl)phenylbutanoic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-hydroxy-3-methyl-3-3-(propan-2-yl)phenylbutanoic acid
Introduction to 2-hydroxy-3-methyl-3-(propan-2-yl)phenylbutanoic acid (CAS No. 2229610-86-8)
2-hydroxy-3-methyl-3-(propan-2-yl)phenylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229610-86-8, is a specialized organic compound that has garnered attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of phenylbutanoic acids, a subgroup known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its hydroxyl and methyl substituents, as well as the propyl group attached to the phenyl ring, contribute to its unique chemical properties and reactivity.
The significance of 2-hydroxy-3-methyl-3-(propan-2-yl)phenylbutanoic acid lies in its potential role as a precursor or intermediate in the synthesis of more complex molecules. In recent years, there has been a growing interest in phenylbutanoic acid derivatives due to their reported pharmacological effects. These effects include anti-inflammatory, analgesic, and neuroprotective properties, which have been explored in various preclinical and clinical studies.
One of the most compelling aspects of this compound is its structural similarity to naturally occurring bioactive molecules. For instance, phenylbutanoic acid derivatives are known to mimic or enhance the activity of endogenous ligands that interact with specific receptors in the body. This similarity suggests that 2-hydroxy-3-methyl-3-(propan-2-yl)phenylbutanoic acid could potentially be used to modulate these pathways, offering a novel approach to treating a range of diseases.
Recent advancements in chemical biology have enabled researchers to delve deeper into the mechanisms by which these compounds exert their effects. Techniques such as high-throughput screening and structure-activity relationship (SAR) studies have been instrumental in identifying promising candidates for drug development. In particular, the hydroxyl group in 2-hydroxy-3-methyl-3-(propan-2-yl)phenylbutanoic acid plays a crucial role in determining its interactions with biological targets. This functional group can engage in hydrogen bonding, thereby enhancing binding affinity and specificity.
The propyl substituent on the phenyl ring adds another layer of complexity to the molecule's behavior. This side chain can influence solubility, metabolic stability, and overall bioavailability. By modifying this moiety, chemists can fine-tune the pharmacokinetic properties of 2-hydroxy-3-methyl-3-(propan-2-yl)phenylbutanoic acid, making it more suitable for therapeutic use. Such modifications are often guided by computational modeling and experimental data.
In vitro studies have begun to shed light on the biological activities of 2-hydroxy-3-methyl-3-(propan-2-yl)phenylbutanoic acid. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. For example, it has shown promise in reducing interleukin production in immune cells, which could make it a valuable candidate for anti-inflammatory therapies. Additionally, its interaction with opioid receptors has been explored, hinting at potential analgesic benefits.
The synthesis of 2-hydroxy-3-methyl-3-(propan-2-yl)phenylbutanoic acid is another area of active research. Chemists have developed various synthetic routes that leverage readily available starting materials and catalytic systems. These methods often focus on achieving high yields and purity while minimizing side reactions. Advances in green chemistry principles have also encouraged the development of more sustainable synthetic pathways, reducing waste and energy consumption.
The pharmaceutical industry is particularly interested in compounds like 2-hydroxy-3-methyl-3-(propan-2-yl)phenylbutanoic acid due to their potential as drug candidates. The ability to modify its structure allows for the creation of libraries of derivatives with tailored properties. High-throughput screening technologies enable rapid evaluation of these derivatives for biological activity, accelerating the drug discovery process.
Future research directions may explore the use of 2-hydroxy-3-methyl-3-(propan-2-yI)phenyIbutanoic acid in combination therapies. By pairing it with other bioactive molecules, researchers could potentially enhance therapeutic outcomes while reducing side effects. Furthermore, investigating its role in disease models could provide further insights into its mechanisms of action and therapeutic potential.
In conclusion, 2-hydroxy - 3 - methyl - 3 - ( pro pan - 2 - yl ) phen ylb utan o ic ac id ( CAS No . 2229610 - 86 - 8 ) represents a promising compound with significant potential in pharmaceutical research . Its unique structural features , combined with emerging data on its biological activities , make it a valuable subject for further investigation . As our understanding of molecular interactions continues to grow , compounds like this are likely to play an increasingly important role in developing new treatments for various diseases .
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